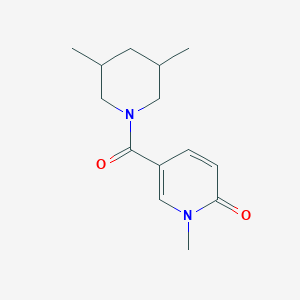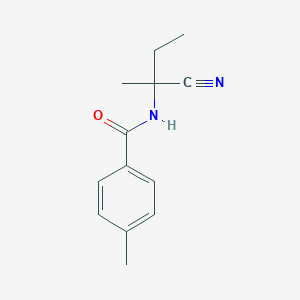
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-1-(1H-pyrazol-1-yl)propan-2-amine, also known as PEAQX, is a selective antagonist of the AMPA receptor, a subtype of glutamate receptor, which is involved in the mediation of fast synaptic transmission in the central nervous system. PEAQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
Mécanisme D'action
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the activity of the receptor, leading to a reduction in the excitability of neurons and a decrease in synaptic plasticity.
Biochemical and Physiological Effects:
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has been shown to have a range of biochemical and physiological effects, including a decrease in the amplitude of excitatory postsynaptic currents, a reduction in the number of AMPA receptors on the cell surface, and a decrease in the expression of genes involved in synaptic plasticity. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has several advantages for use in lab experiments, including its high selectivity for the AMPA receptor, its ability to block the activity of the receptor without affecting other glutamate receptors, and its ability to be administered both in vitro and in vivo. However, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine and its role in the regulation of synaptic plasticity and neurological disorders. These include the development of more selective and potent AMPA receptor antagonists, the investigation of the role of AMPA receptors in the regulation of synaptic plasticity in different brain regions and cell types, and the development of therapeutic strategies targeting AMPA receptors for the treatment of neurodegenerative diseases and addiction.
In conclusion, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine is a selective antagonist of the AMPA receptor that has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine acts by blocking the activity of the AMPA receptor, leading to a decrease in the excitability of neurons and a reduction in synaptic plasticity. While n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has several advantages for use in lab experiments, it also has some limitations, and there are several future directions for research on this compound and its role in the regulation of synaptic plasticity and neurological disorders.
Méthodes De Synthèse
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine can be synthesized using a multi-step process involving the reaction of 1H-pyrazole with various reagents to form the intermediate compounds, which are then reacted with each other to form the final product. The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has been used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes, including learning and memory, neurodegenerative diseases, and addiction. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has been shown to block the activity of AMPA receptors, leading to a decrease in the excitability of neurons and a reduction in synaptic plasticity.
Propriétés
IUPAC Name |
1-pyrazol-1-yl-N-(2-pyrazol-1-ylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-11(10-16-8-3-5-14-16)12-6-9-15-7-2-4-13-15/h2-5,7-8,11-12H,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUJGPKDAACHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone](/img/structure/B7571713.png)
![3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile](/img/structure/B7571714.png)



![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)

![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)
![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)

![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)